

Moskene: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Moskene (CAS 116-66-5), chemically known as 1,1,3,3,5-pentamethyl-4,6-dinitroindane, is a synthetic nitro-musk, a class of compounds historically used as fragrance ingredients in a variety of consumer products.[1][2] Due to concerns regarding its potential environmental persistence and toxicological profile, the use of Moskene in fragrances is now prohibited by organizations such as the International Fragrance Association (IFRA).[3][4] This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for Moskene, intended for an audience of researchers and professionals in the fields of chemistry and drug development. While Moskene is not a therapeutic agent and has no known signaling pathways, this document furnishes a thorough chemical characterization.

Chemical and Physical Properties

Moskene is a solid, yellowish crystalline substance with a characteristic sweet, musky odor.[4] [5] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	1,1,3,3,5-pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene	[3]
Synonyms	Musk moskene, 1,1,3,3,5- Pentamethyl-4,6-dinitroindane	[3][6]
CAS Number	116-66-5	[3]
Molecular Formula	C14H18N2O4	[3][6]
Molecular Weight	278.30 g/mol	[3]
Appearance	Yellowish powder	[5]
Melting Point	132.5 °C	[5]
Boiling Point	351.1 °C at 760 mmHg	[5]
Density	1.182 g/cm ³	[5]
Flash Point	145.3 °C	[5]
Vapor Pressure	8.49E-05 mmHg at 25°C	[5]
Solubility	Soluble in various organic solvents	[5]

Chemical Structure

Moskene possesses a dinitro-substituted pentamethyl-indane core structure. The indane framework consists of a benzene ring fused to a cyclopentane ring. The molecule is heavily substituted with five methyl groups and two nitro groups, which contribute to its lipophilicity and its characteristic musk odor.

SMILES:CC1=C(C=C2C(=C1--INVALID-LINK--[O-])C(CC2(C)C)(C)C)--INVALID-LINK--[O-][3]

InChI:InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3[3]

Spectroscopic Properties



Detailed spectroscopic data for **Moskene** is not widely available in public literature. However, based on its chemical structure, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum of **Moskene** would be expected to show signals corresponding to the aromatic proton, the methylene protons of the indane ring, and the various methyl groups. The exact chemical shifts would be influenced by the electron-withdrawing nitro groups and the steric environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the non-equivalent carbon atoms in the molecule. The aromatic carbons would appear in the downfield region, while the aliphatic carbons of the indane ring and the methyl groups would be found in the upfield region. The carbons attached to the nitro groups would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of **Moskene** would be characterized by strong absorption bands corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic moieties, and C=C stretching from the aromatic ring.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, **Moskene** would be expected to show a molecular ion peak (M⁺) at m/z 278. The fragmentation pattern would likely involve the loss of nitro groups (NO₂), methyl groups (CH₃), and other characteristic cleavages of the indane structure.

Experimental Protocols Synthesis of Moskene

A common synthetic route to **Moskene** involves a two-step process: a Friedel-Crafts alkylation to form the pentamethyl-indane precursor, followed by nitration.

Step 1: Friedel-Crafts Alkylation to form 1,1,2,3,3-pentamethyl-indane[7]



This step involves the reaction of a suitable aromatic precursor, such as p-cymene, with an alkylating agent like a tertiary alcohol or alkene in the presence of a strong acid catalyst (e.g., sulfuric acid).

- Materials: p-cymene, tert-amyl alcohol (or an equivalent alkene), concentrated sulfuric acid.
- Procedure:
 - Slowly add the alkylating agent to a stirred solution of p-cymene and the acid catalyst at a controlled temperature.
 - After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
 - Quench the reaction by carefully adding it to ice water.
 - Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then with water.
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
 - Purify the product by distillation under reduced pressure to obtain 1,1,2,3,3-pentamethylindane.

Step 2: Nitration of 1,1,2,3,3-pentamethyl-indane[8]

The pentamethyl-indane precursor is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the two nitro groups onto the aromatic ring.

- Materials: 1,1,2,3,3-pentamethyl-indane, concentrated nitric acid, concentrated sulfuric acid.
- Procedure:
 - Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
 - Slowly add the 1,1,2,3,3-pentamethyl-indane to the stirred nitrating mixture, maintaining a low temperature.



- After the addition, allow the reaction to proceed at a controlled temperature for a set time.
- Pour the reaction mixture onto crushed ice to precipitate the crude Moskene.
- Filter the solid product, wash it thoroughly with water until neutral, and then with a cold solvent (e.g., ethanol) to remove impurities.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure
 Moskene.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

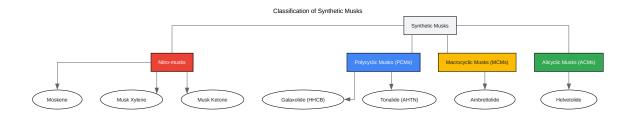
GC-MS is a standard and highly effective method for the detection and quantification of **Moskene** in various matrices, such as cosmetics.[9][10]

- Sample Preparation (from a cosmetic matrix):[9]
 - Extraction: Weigh a sample of the cosmetic product and extract with a suitable organic solvent (e.g., a mixture of acetone and hexane) using ultrasonication.
 - Concentration: Concentrate the resulting extract under a gentle stream of nitrogen.
 - Clean-up (Solid Phase Extraction SPE): Pass the concentrated extract through a solidphase extraction cartridge (e.g., silica-based) to remove interfering matrix components.
 Elute the **Moskene** with an appropriate solvent.
 - Final Concentration: Evaporate the eluate to dryness and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
- GC-MS Conditions:[9]
 - Gas Chromatograph: A GC system equipped with a capillary column suitable for semivolatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Splitless injection of the prepared sample.



- Oven Temperature Program: A programmed temperature ramp to separate the components of the sample, for example, starting at a low temperature and gradually increasing to a high temperature.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
- Detection: The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring for the characteristic ions of **Moskene**.

Visualizations Classification of Synthetic Musks

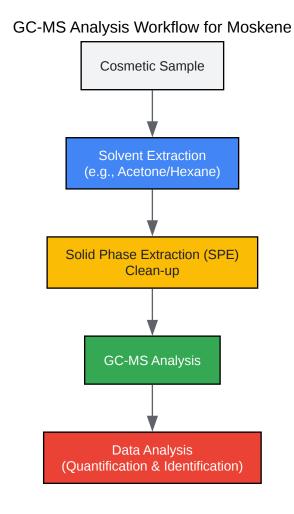


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Caption: Hierarchical classification of synthetic musks, with **Moskene** categorized as a nitromusk.

General Workflow for GC-MS Analysis of Moskene in Cosmetics



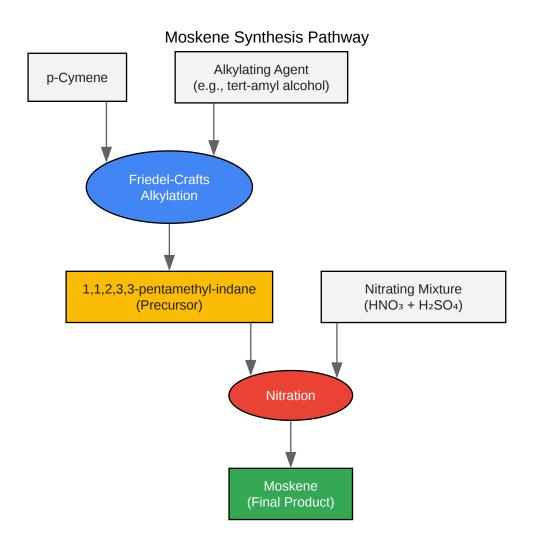


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Caption: A generalized workflow for the analysis of **Moskene** in cosmetic samples using GC-MS.

Logical Relationship: Synthesis of Moskene





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- To cite this document: BenchChem. [Moskene: A Comprehensive Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085458#moskene-chemical-properties-and-structure]

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